REACTION_CXSMILES
|
C([O:8][C:9]1[CH:10]=[C:11]([CH:16]=[C:17]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:18]=1)[C:12]([O:14][CH3:15])=[O:13])C1C=CC=CC=1>C(O)(=O)C.[Pd]>[OH:8][C:9]1[CH:10]=[C:11]([CH:16]=[C:17]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:18]=1)[C:12]([O:14][CH3:15])=[O:13]
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Name
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methyl 3-benzyloxy-5-phenylbenzoate
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Quantity
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10 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC=1C=C(C(=O)OC)C=C(C1)C1=CC=CC=C1
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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1 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was subjected to catalytic hydrogenation at 80° C. under atmospheric pressure
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Type
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CUSTOM
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Details
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The catalyst was removed by filtration
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Type
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CUSTOM
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Details
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the filtrate was evaporated in vacuo
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Type
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ADDITION
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Details
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To the residue were added ethyl acetate and water
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Type
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WASH
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Details
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The separated organic layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CUSTOM
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Details
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evaporated in vacuo
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Name
|
|
Type
|
product
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Smiles
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OC=1C=C(C(=O)OC)C=C(C1)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |